molecular formula C17H24O5 B14807771 [(1R,2R,7R,12S)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

[(1R,2R,7R,12S)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

Cat. No.: B14807771
M. Wt: 308.4 g/mol
InChI Key: XJVUZQIPINLTLE-KLPKNSDCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-Acetoxyscirpenol involves multiple steps, starting from simpler trichothecene compounds. The key steps include acetylation and epoxidation reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.

Industrial Production Methods: Industrial production of 15-Acetoxyscirpenol typically involves fermentation processes using Fusarium species. The conditions are optimized to maximize the yield of the mycotoxin, followed by extraction and purification processes to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 15-Acetoxyscirpenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: Acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Acidic or basic catalysts are often employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deacetylated forms .

Scientific Research Applications

15-Acetoxyscirpenol has a wide range of applications in scientific research:

Mechanism of Action

15-Acetoxyscirpenol exerts its effects primarily by inducing apoptosis in cells. It disrupts the mitochondrial membrane potential, leading to the activation of caspases and cleavage of PARP (poly ADP-ribose polymerase). This cascade of events ultimately results in programmed cell death . The compound targets various molecular pathways, including those involved in cell cycle regulation and stress responses .

Comparison with Similar Compounds

  • Diacetoxyscirpenol
  • T-2 Toxin
  • HT-2 Toxin

Comparison: 15-Acetoxyscirpenol is unique due to its specific acetylation pattern, which influences its toxicity and biological activity. Compared to diacetoxyscirpenol, it has one less acetyl group, which affects its solubility and interaction with cellular targets. T-2 toxin and HT-2 toxin, while structurally similar, have different functional groups that result in varying degrees of toxicity and mechanisms of action .

Properties

Molecular Formula

C17H24O5

Molecular Weight

308.4 g/mol

IUPAC Name

[(1R,2R,7R,12S)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C17H24O5/c1-10-4-5-16(8-20-11(2)18)13(6-10)22-14-12(19)7-15(16,3)17(14)9-21-17/h6,12-14,19H,4-5,7-9H2,1-3H3/t12?,13-,14?,15-,16-,17+/m1/s1

InChI Key

XJVUZQIPINLTLE-KLPKNSDCSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3(CC(C([C@@]34CO4)O2)O)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C

Origin of Product

United States

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